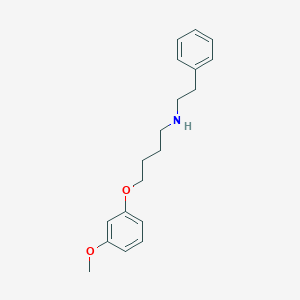![molecular formula C20H24N2OS B4651106 1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine](/img/structure/B4651106.png)
1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine
Descripción general
Descripción
1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine, also known as TRO19622, is a compound that has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders.
Mecanismo De Acción
The exact mechanism of action of 1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine is not fully understood, but it is believed to act as a selective antagonist of the serotonin 5-HT6 receptor. This receptor is involved in the regulation of various cognitive and emotional processes, and its blockade by 1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine may contribute to its therapeutic effects.
Biochemical and Physiological Effects
1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to increase levels of acetylcholine and dopamine in the brain, which are neurotransmitters that are important for cognitive function and mood regulation. It has also been shown to reduce levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine is its high selectivity for the serotonin 5-HT6 receptor, which reduces the risk of off-target effects. However, like many other experimental compounds, 1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine has limitations in terms of its solubility, stability, and bioavailability, which can make it challenging to study in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine. One area of interest is the development of more potent and selective analogs that can be used to further investigate the role of the serotonin 5-HT6 receptor in various neurological and psychiatric disorders. Another area of interest is the development of novel drug delivery systems that can improve the solubility, stability, and bioavailability of 1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine and other experimental compounds. Finally, further studies are needed to determine the safety and efficacy of 1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine in clinical trials.
Aplicaciones Científicas De Investigación
1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression. In preclinical studies, 1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]-4-phenylpiperazine has been shown to improve cognitive function, reduce anxiety-like behavior, and enhance social interaction in animal models.
Propiedades
IUPAC Name |
(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS/c1-15-7-8-17-18(14-24-19(17)13-15)20(23)22-11-9-21(10-12-22)16-5-3-2-4-6-16/h2-6,14-15H,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSMJBRVVGODXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC=C2C(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(4-phenylpiperazin-1-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-propylphenoxy)ethyl]propanamide](/img/structure/B4651023.png)

![N-{4-[(butylamino)sulfonyl]phenyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4651046.png)
![N-(3-methoxyphenyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4651048.png)


![1-[(3,5-dimethylphenoxy)methyl]-N-(2,3-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4651070.png)
![ethyl [3-(1,3-benzodioxol-5-yl)-4-methyl-2,6-dioxo-3,6-dihydro-1(2H)-pyrimidinyl]acetate](/img/structure/B4651071.png)
![3-chloro-N-(4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B4651087.png)
![2-(4-bromobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4651090.png)

![3-{3-[(2-furylmethyl)thio]propyl}-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B4651102.png)
![ethyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B4651107.png)
![N-(4-methylbenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4651111.png)